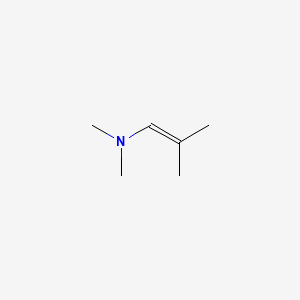
2-(1,3-Benzothiazol-2-ylthio)acetohydrazid
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C10H9N3OS2. It is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzothiazole ring, which is a common structural motif in many biologically active molecules.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant activity and neurotoxicity. It shows good binding properties with epilepsy molecular targets such as GABA receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.
Catalysis: It can act as a catalyst or ligand in various organic synthesis reactions.
Wirkmechanismus
Target of Action
The primary targets of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.
Mode of Action
2-(1,3-Benzothiazol-2-ylthio)acetohydrazide interacts with its targets by binding to these receptors and exchangers This interaction alters the normal function of these targets, leading to changes in neuronal excitability and synaptic transmission
Biochemical Pathways
The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability and synaptic transmission . By interacting with the GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger, the compound can influence the balance between excitatory and inhibitory signals in the brain, potentially reducing the likelihood of seizure onset.
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties
Result of Action
The most active compound of the series, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide (BT 15), showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound has a significant anticonvulsant effect.
Biochemische Analyse
Biochemical Properties
2-(1,3-Benzothiazol-2-ylthio)acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit anticonvulsant activity, which suggests its interaction with molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . The nature of these interactions involves binding to these receptors, which can modulate their activity and influence neurotransmission. Additionally, 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide has been found to interact with the Na/H exchanger, further highlighting its role in biochemical processes .
Cellular Effects
The effects of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with GABA receptors can lead to changes in cell signaling pathways that regulate neuronal excitability and neurotransmitter release . Furthermore, 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can subsequently alter cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide at the molecular level involves several key interactions. This compound exerts its effects by binding to specific biomolecules, such as receptors and enzymes, which can lead to their inhibition or activation. For example, the binding of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide to GABA receptors can inhibit their activity, reducing neuronal excitability and providing anticonvulsant effects . Additionally, this compound can interact with enzymes involved in metabolic pathways, altering their activity and influencing cellular processes. Changes in gene expression induced by 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide can also contribute to its molecular mechanism of action, affecting various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide can change over time. Studies have shown that this compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide may undergo degradation, which can affect its potency and efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models of neurological disorders .
Dosage Effects in Animal Models
The effects of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide vary with different dosages in animal models. At lower doses, this compound has been shown to provide anticonvulsant effects without significant toxicity . At higher doses, 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide can exhibit toxic or adverse effects, such as drowsiness, ataxia, and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-(1,3-Benzothiazol-2-ylthio)acetohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in biosynthesis and energy production . For instance, its interaction with the Na/H exchanger can affect ion transport and cellular homeostasis, impacting overall metabolic function . Understanding the metabolic pathways associated with 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which can influence its localization and accumulation within different cellular compartments . The distribution of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide within tissues can also affect its efficacy and potential side effects, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide can significantly impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence energy production and apoptosis, while its presence in the nucleus can affect gene expression and cellular signaling. Understanding the subcellular localization of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide is essential for elucidating its molecular mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid, followed by the reaction with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylthio)-N’-(2-methylbenzylidene)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylthio)-N’-(3-methoxybenzylidene)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylthio)-N’-(4-propoxybenzylidene)acetohydrazide
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is unique due to its specific structural features, which include the benzothiazole ring and the hydrazide group. These features contribute to its diverse reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c10-12-8(13)5-14-9-11-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERPICSYASCOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293761 | |
| Record name | 2-benzothiazol-2-ylthioacetylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24044-91-5 | |
| Record name | 24044-91-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzothiazol-2-ylthioacetylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of modifying 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide to create new derivatives?
A1: The study aimed to synthesize new heterocyclic compounds derived from 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide and evaluate their potential antimicrobial activity []. Researchers explored various modifications, including the formation of Schiff bases, oxadiazole rings, hydrazinecarbothioamides, and dihydrophthalazine-1,4-dione derivatives. By introducing different functional groups and altering the core structure, the study sought to identify derivatives with enhanced antimicrobial properties compared to the parent compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)


![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)









